Vanillylamine (4-(aminomethyl)-2-methoxyphenol) is an aromatic amine naturally found in the genus Capsicum, commonly known as chili peppers []. It is a key precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers [, ]. Vanillylamine plays a crucial role in various scientific disciplines, including food science, pharmaceuticals, medicine, and forensic science []. It is also used as a substrate in bioconversion studies for the production of vanillin, a commercially valuable flavor compound [, ].
Vanillylamine is derived from vanillin, a compound commonly found in vanilla beans. It belongs to the class of phenethylamines and is characterized by its aromatic structure containing both hydroxyl and methoxy functional groups. The compound is classified under amines due to the presence of an amine functional group (-NH2) attached to the phenethyl backbone.
The synthesis of vanillylamine can be achieved through several methods. Two notable processes include:
The molecular formula for vanillylamine is C9H13NO3. Its structure features:
Vanillylamine participates in several chemical reactions, primarily involving:
These reactions are significant in synthetic organic chemistry and pharmaceutical applications.
Vanillylamine exhibits biological activity by interacting with various receptors in the human body. Its mechanism of action includes:
Research indicates that vanillylamine's conversion to capsaicin significantly influences sensory neuron activation, contributing to its role in pain modulation.
Vanillylamine possesses distinct physical and chemical properties:
These properties make it suitable for various applications in biochemistry and pharmaceuticals.
Vanillylamine has diverse applications across several fields:
Vanillylamine, systematically named 4-(aminomethyl)-2-methoxyphenol (IUPAC), is a biogenic amine derivative of vanillin. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol and a CAS registry number of 1196-92-5 [6] [9]. The structure comprises a phenolic ring with ortho-methoxy and para-aminomethyl substituents, forming the core scaffold for capsaicinoid biosynthesis [2] [5]. Alternative names include:
The compound is biosynthesized in Capsicum species via enzymatic transamination of vanillin by vanillin aminotransferase. It subsequently condenses with branched-chain fatty acids (e.g., 8-methyl-6-nonenoic acid) to form capsaicin—the pungent principle of chili peppers [2] [5].
Vanillylamine is an off-white crystalline solid with a melting point of 131–133°C and a predicted boiling point of 292.9°C at atmospheric pressure [6] [9]. Key physicochemical properties include:
Nuclear Magnetic Resonance (NMR)The ¹H and ¹³C NMR spectra of vanillylamine (600 MHz, D₂O) provide definitive structural assignment [3] [7]:
Table 1: ¹H NMR Assignments for Vanillylamine
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
6.70 | d | 1H | H-2 |
6.65 | d | 1H | H-5 |
6.60 | s | 1H | H-6 |
3.73 | s | 3H | OCH₃ |
3.54 | s | 2H | CH₂NH₂ |
Table 2: ¹³C NMR Assignments
Chemical Shift (δ, ppm) | Assignment |
---|---|
147.5 | C-4 |
145.2 | C-3 |
132.0 | C-1 |
120.0 | C-6 |
115.8 | C-5 |
112.4 | C-2 |
56.1 | OCH₃ |
42.3 | CH₂NH₂ |
Infrared (IR) SpectroscopyKey IR absorptions (predicted):
Mass SpectrometryHigh-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 153.07898 (calculated for C₈H₁₁NO₂: 153.07898) [7]. Fragmentation patterns show dominant peaks at m/z 136 (loss of NH₂) and 123 (loss of CH₂NH₂).
Vanillylamine is often stabilized as acid-addition salts to enhance crystallinity and handling. Key salts include:
Table 3: Properties of Vanillylamine Salts
Salt Form | Synthesis Method | Physical Properties | Applications |
---|---|---|---|
Hydrochloride | Reaction with HCl in ice-cold ethanol; yields crystalline solid after ether washing [4] | Mp: 196°C (decomp.); light yellow crystals | Precursor for caged vanilloids [4] |
Free Base | Neutralization of hydrochloride with NaHCO₃; extraction with CH₂Cl₂ [4] | Pale yellow oil; Mp: 131–133°C (solidified form) | Acylation reactions [2] |
Sulfate/Acetate | Patent methods using H₂SO₄ or acetic acid in aprotic solvents [8] | Not fully characterized | Antibacterial agents [8] |
Functional Advantages:
Structural Impact: Salt formation protonates the amine group (NH₃⁺), shifting NMR signals downfield (e.g., CH₂NH₂ resonance from δ 3.54 to 3.8–4.0 ppm) and altering hydrogen-bonding networks in the solid state [4] [8].
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